![molecular formula C9H8ClN3O B1459977 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide CAS No. 889942-64-7](/img/structure/B1459977.png)
6-Chloro-N-hydroxy-1H-indole-3-carboximidamide
Overview
Description
“6-Chloro-N-hydroxy-1H-indole-3-carboximidamide” is a chemical compound with the empirical formula C9H8ClN3O and a molecular weight of 209.63 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isN/C(C1=CNC2=CC(Cl)=CC=C12)=N/O
. This indicates that the compound contains a chloro group attached to an indole ring, which is further connected to a carboximidamide group.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including “6-Chloro-N-hydroxy-1H-indole-3-carboximidamide”, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that “6-Chloro-N-hydroxy-1H-indole-3-carboximidamide” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology, with some compounds exhibiting anticancer activities . This suggests that “6-Chloro-N-hydroxy-1H-indole-3-carboximidamide” could potentially be developed into a novel anticancer drug.
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV-1 activity . This suggests that “6-Chloro-N-hydroxy-1H-indole-3-carboximidamide” could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that “6-Chloro-N-hydroxy-1H-indole-3-carboximidamide” could potentially be used as a natural antioxidant.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activities . This suggests that “6-Chloro-N-hydroxy-1H-indole-3-carboximidamide” could potentially be used in the treatment of various bacterial and fungal infections.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that “6-Chloro-N-hydroxy-1H-indole-3-carboximidamide” could potentially be used in the treatment of diabetes.
Industrial Applications
Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
Safety and Hazards
properties
IUPAC Name |
6-chloro-N'-hydroxy-1H-indole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-5-1-2-6-7(9(11)13-14)4-12-8(6)3-5/h1-4,12,14H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLJGJLTENYVAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649887 | |
Record name | 1-(6-Chloro-3H-indol-3-ylidene)-N-hydroxymethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-hydroxy-1H-indole-3-carboximidamide | |
CAS RN |
889942-64-7 | |
Record name | 1-(6-Chloro-3H-indol-3-ylidene)-N-hydroxymethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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